molecular formula C25H32N4O3 B6521759 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide CAS No. 896382-35-7

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide

Cat. No.: B6521759
CAS No.: 896382-35-7
M. Wt: 436.5 g/mol
InChI Key: USKYUVHGQZJOIS-UHFFFAOYSA-N
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Description

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide is a complex organic compound characterized by its quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the quinazolinone ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted quinazolinones.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the manufacture of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid

  • Methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate

  • 4-{[1-methyl-2,4-dioxo-6-(3-phenylprop-1-yn-1-yl)-1,4-dihydroquinazolin-3-yl]methyl}benzene-1,2-diol

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-2-28(20-12-5-3-6-13-20)18-11-17-26-23(30)16-7-4-10-19-29-24(31)21-14-8-9-15-22(21)27-25(29)32/h3,5-6,8-9,12-15H,2,4,7,10-11,16-19H2,1H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKYUVHGQZJOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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